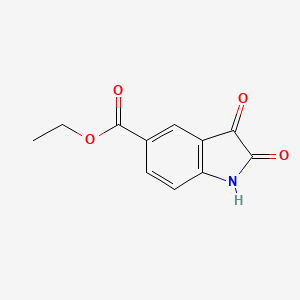

2,3-二氧代吲哚啉-5-羧酸乙酯

描述

Ethyl 2,3-dioxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.2 and is typically in solid form .

Molecular Structure Analysis

The InChI code for Ethyl 2,3-dioxoindoline-5-carboxylate is 1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis

Ethyl 2,3-dioxoindoline-5-carboxylate is a solid at room temperature . It has a molecular weight of 219.2 . More specific physical and chemical properties are not provided in the search results.科学研究应用

合成与功能化

2,3-二氧代吲哚啉-5-羧酸乙酯已用于各种合成途径。例如,它在膦催化的 [4 + 2] 环化反应中充当 1,4-偶极子合成子,与 N-甲苯磺酰亚胺反应,形成高度官能化的四氢吡啶。这些化合物以优异的产率和完全的区域选择性生成,展示了 2,3-二氧代吲哚啉-5-羧酸乙酯在合成过程中的多功能性 (Zhu, Lan, & Kwon, 2003)。

光学和材料应用

2,3-二氧代吲哚啉-5-羧酸乙酯的新型衍生物已被合成并用于材料科学。例如,制备了 3-氨基-2-氰基-6-羟基-7, 12-二氧代-2, 7, 12, 12a-四氢-1H-苯并[g]嘧啶并[1, 2-a]喹啉-5-羧酸乙酯,并将其用于制造薄膜。这些薄膜表现出非凡的光学行为,使该材料适用于制造有机光电二极管,突出了 2,3-二氧代吲哚啉-5-羧酸乙酯衍生物在先进光学应用中的潜力 (Elkanzi 等人,2020)。

生物和医学研究

虽然避开药物使用和副作用的细节,但值得注意的是,2,3-二氧代吲哚啉-5-羧酸乙酯衍生物已被研究其生物活性。例如,一系列衍生自 2,3-二氧代吲哚啉-5-羧酸乙酯的新化合物对各种细菌表现出有希望的抗菌活性,表明在治疗传染病方面具有潜在的药用价值 (Akhaja & Raval, 2013)。

腐蚀抑制

在工业领域,2,3-二氧代吲哚啉-5-羧酸乙酯的衍生物已被用作低碳钢的缓蚀剂,特别是在工业酸洗过程中。这些缓蚀剂显示出很高的效率,研究表明在特定浓度下效率高达 98.8%,表明它们在工业应用中的巨大潜力 (Dohare 等人,2017)。

未来方向

作用机制

Target of Action

Ethyl 2,3-dioxoindoline-5-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Ethyl 2,3-dioxoindoline-5-carboxylate may also interact with various targets.

Mode of Action

Given its indole structure, it may interact with its targets in a manner similar to other indole derivatives .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that Ethyl 2,3-dioxoindoline-5-carboxylate would have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

ethyl 2,3-dioxo-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-2-16-11(15)6-3-4-8-7(5-6)9(13)10(14)12-8/h3-5H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOOJCPTYHCVQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,3-dioxoindoline-5-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2586347.png)

![(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid](/img/structure/B2586355.png)

![4-chloro-5-[(4-methylbenzyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2586362.png)

![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)

![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2586365.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)